molecular formula C11H10FNO2 B2497603 methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate CAS No. 762288-10-8

methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate

Cat. No.: B2497603
CAS No.: 762288-10-8
M. Wt: 207.204
InChI Key: WGDFIFQJGWOHNY-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 2nd position, and a carboxylate ester group at the 3rd position of the indole ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex indole derivatives.
  • Serves as a precursor for the development of novel fluorinated compounds.

Biology:

  • Investigated for its potential as a bioactive molecule in various biological assays.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
  • Used in drug discovery programs to develop new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of advanced materials with unique properties.

Safety and Hazards

The safety information for “methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P305+P351+P338 .

Future Directions

Indole derivatives, including “methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 2-methylindole.

    Fluorination: The 5th position of the indole ring is selectively fluorinated using a fluorinating agent such as Selectfluor.

    Carboxylation: The 3rd position is carboxylated using a carboxylating agent like carbon dioxide in the presence of a base.

    Esterification: The carboxylic acid group is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production methods for methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-fluoro-2-methyl-1H-indole-3-carboxylic acid.

    Reduction: 5-fluoro-2-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Methyl 5-fluoro-1H-indole-2-carboxylate: Similar structure but lacks the methyl group at the 2nd position.

    Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate: Similar structure but has an ethyl ester instead of a methyl ester.

    Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate: Similar structure but has a chlorine atom instead of a fluorine atom.

Uniqueness:

  • The presence of the fluorine atom at the 5th position imparts unique electronic properties, making it more reactive in certain chemical reactions.
  • The combination of the fluorine atom and the methyl group enhances its biological activity compared to non-fluorinated or non-methylated analogs.

Properties

IUPAC Name

methyl 5-fluoro-2-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-6-10(11(14)15-2)8-5-7(12)3-4-9(8)13-6/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDFIFQJGWOHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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